N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: is a complex organic compound featuring a unique combination of cyclopropyl, pyrrolidinone, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step chemical reactions. Common synthetic routes include:
Nucleophilic Substitution: This step involves the substitution of a leaving group by a nucleophile.
Ester Hydrolysis: This reaction converts esters into carboxylic acids.
Cyclocondensation Reactions: These reactions form ring structures by combining multiple reactants.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Catalysis: Its properties can be utilized in catalytic processes to enhance reaction efficiency.
Biology and Medicine:
Therapeutic Effects: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, influencing various biochemical pathways.
Industry:
Materials Science: Incorporation into polymers can enhance properties like thermal stability and solubility.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Adamantane Derivatives: These compounds share the adamantane moiety and exhibit similar stability and reactivity.
Pyrrolidinone Derivatives: These compounds feature the pyrrolidinone ring and are often used in medicinal chemistry.
Cyclopropyl-Containing Compounds: These compounds include the cyclopropyl group, known for its unique reactivity and stability.
Uniqueness: The uniqueness of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide lies in its combination of these three distinct moieties, which confer a unique set of chemical and physical properties.
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-16-11(18)5-4-10(15-16)13(20)14-8-6-12(19)17(7-8)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEYMLPIVAFTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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